molecular formula C20H22ClNO4 B1678416 Papaverine hydrochloride CAS No. 61-25-6

Papaverine hydrochloride

Número de catálogo: B1678416
Número CAS: 61-25-6
Peso molecular: 375.8 g/mol
Clave InChI: UOTMYNBWXDUBNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Papaverine hydrochloride is a vasodilator drug that relaxes veins and arteries, which makes them wider and allows blood to pass through them more easily . It is used for the relief of cerebral and peripheral ischemia associated with arterial spasm and myocardial ischemia complicated by arrhythmias . It is an alkaloid found in opium but not closely related to the other opium alkaloids in its structure or pharmacological actions .


Synthesis Analysis

This compound can be synthesized in a one-pot process using xylene as a solvent . The biosynthesis of papaverine proceeds via (S)-reticuline, leading to the generation of (S)-laudanine, a known alkaloid from the opium poppy .


Molecular Structure Analysis

The molecular formula of this compound is C20H22ClNO4 . It has a molecular weight of 375.8 g/mol . The crystal and molecular structure of this compound has been determined with Cu K α diffractometer data by direct methods .


Chemical Reactions Analysis

A precise and specific 1H-NMR method has been developed for the assay of this compound as a bulk drug, as well as in tablet and injection dosage forms .


Physical And Chemical Properties Analysis

This compound is a white powder . The pH of a 0.05 molar solution is 3.9, and the pH of a 2% aqueous solution is 3.3 .

Aplicaciones Científicas De Investigación

Vasodilation and Cerebral Circulation

  • Papaverine hydrochloride, a vasodilator, has shown effectiveness in relieving symptoms of chronic brain syndrome secondary to cerebral arteriosclerosis in geriatric patients (Stern, 1970).
  • It has also been effective in treating vasospastic conditions involving cerebral vessels (Jayne et al., 1952).

Cardiovascular Effects

  • This compound demonstrated a reduction in mortality caused by coronary artery ligation in animal studies (McEachern et al., 1941).
  • The drug impacts heart function, affecting the responsiveness of heart muscles to stimulation and altering conductivity (Elek & Katz, 1942).

Neurological Applications

  • This compound has been used to manage vasospasm during neurosurgical operations, though its effects on the auditory nerve have been a concern (Chadwick et al., 2008).
  • Intra-arterial papaverine treatment for cerebral vasospasm showed marked neurological decline and selective gray matter changes in MRI imaging, suggesting potential neurotoxicity (Smith et al., 2004).

Dermatological Use

  • This compound has shown effectiveness in decreasing itching in patients with atopic dermatitis (Baer, 1985).

Antiviral Activity

  • It demonstrated some efficacy against respiratory syncytial virus infection in vitro and in vivo, although concerns regarding its toxicity limited further research (Wyde et al., 1989).

Role in Toxemia of Pregnancy

  • This compound showed potential in improving cerebral blood flow and oxygen utilization in women with pre-eclampsia and hypertensive toxemia of pregnancy (McCall et al., 1951).

Mecanismo De Acción

Target of Action

Papaverine hydrochloride primarily targets cardiac and smooth muscle cells . It acts directly on the heart muscle to depress conduction and prolong the refractory period . It also relaxes various smooth muscles, especially when they are spasmodically contracted .

Mode of Action

This compound’s mode of action is thought to arise from the inhibition of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterases in smooth muscle . This inhibition leads to an increase in cAMP and cGMP levels, which in turn causes relaxation of smooth muscle cells . It may also have direct actions on calcium channels .

Biochemical Pathways

The accumulation of cAMP due to the inhibition of phosphodiesterases affects multiple downstream pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) pathway, the mammalian target of rapamycin (mTOR) pathway, and the pathway involving vascular endothelial growth factor (VEGF) . The accumulation of cAMP can further affect mitochondrial metabolism through the activation of protein kinase A (PKA), which activates the mitochondrial complex I .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract, with a peak effect observed within 1-2 hours . It is metabolized in the liver and excreted in the urine chiefly as metabolites . The half-life of this compound is approximately 90 minutes .

Result of Action

The most characteristic effect of this compound is the relaxation of the tonus of all smooth muscle, especially when it has been spasmodically contracted . This relaxation may be prominent if spasm exists . The antispasmodic effect is a direct one, and unrelated to muscle innervation .

Safety and Hazards

Papaverine hydrochloride should not be released into the environment . It should be handled in accordance with good industrial hygiene and safety practice . Excessive doses may produce drowsiness, headache, facial flushing, constipation, nausea, vomiting, and liver toxicity .

Análisis Bioquímico

Biochemical Properties

Papaverine hydrochloride is a nonxanthine phosphodiesterase inhibitor . It plays a significant role in biochemical reactions by inhibiting phosphodiesterases, which can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This interaction with enzymes and other biomolecules like cAMP and cGMP is crucial for its function .

Cellular Effects

This compound has a direct effect on various types of cells. It relaxes smooth muscles, which may be prominent if spasm exists . The muscle cell is not paralyzed by this compound and still responds to drugs and other stimuli causing contraction . It also influences cell function by impacting cell signaling pathways through its inhibition of phosphodiesterases .

Molecular Mechanism

The molecular mechanism of action of this compound is not entirely clear, but it apparently can inhibit phosphodiesterases and may have direct actions on calcium channels . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, a slight sedative effect was observed in dogs after administrations of Papaverine at 12 mg/kg

Metabolic Pathways

This compound is involved in several metabolic pathways. It is reported to inhibit the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles . This could also include any effects on metabolic flux or metabolite levels.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Papaverine hydrochloride involves the conversion of Papaverine to Papaverine hydrochloride by reacting it with hydrochloric acid.", "Starting Materials": ["Papaverine", "Hydrochloric acid"], "Reaction": [ "Add Papaverine to a flask containing hydrochloric acid.", "Stir the mixture at room temperature for several hours.", "Filter the resulting solution to remove any impurities.", "Concentrate the filtrate under reduced pressure to obtain Papaverine hydrochloride as a solid.", "Wash the solid with cold water and dry it under vacuum." ] }

61-25-6

Fórmula molecular

C20H22ClNO4

Peso molecular

375.8 g/mol

Nombre IUPAC

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;chloride

InChI

InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H

Clave InChI

UOTMYNBWXDUBNX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-]

SMILES canónico

COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-]

Apariencia

Solid powder

Punto de ebullición

Sublimes at 135 °C

Color/Form

White prisms from alcohol-diethyl ether;  needles from petroleum ether
Triboluminescent, orthorhombic prisms from alcohol + ether
White crystalline powde

Densidad

1.337 g/cu cm at 20 °C

melting_point

435 to 437 °F (decomposes) (NTP, 1992)

61-25-6

Descripción física

Papaverine hydrochloride is a white powder. pH (0.05 molar solution) 3.9. pH (2% aqueous solution) 3.3. (NTP, 1992)

Pictogramas

Acute Toxic; Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

58-74-2 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992)

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Alapav;  Artegodan;  Cardiospan;  Cardoverina;  Cepaverin;  Cerebid;  Cerespan;  Delapav;  Dilaves;  Dipav;  Dispamil;  Drapavel;  Durapav;  Dynovas;  Papacon;  Papalease;  Papanerin-HCl;  Vasospan;  Papverine Hydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Papaverine hydrochloride
Reactant of Route 2
Papaverine hydrochloride
Reactant of Route 3
Papaverine hydrochloride
Reactant of Route 4
Papaverine hydrochloride
Reactant of Route 5
Reactant of Route 5
Papaverine hydrochloride
Reactant of Route 6
Reactant of Route 6
Papaverine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of papaverine hydrochloride?

A1: this compound is a non-narcotic opium alkaloid that acts as a phosphodiesterase inhibitor. [] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. []

Q2: How does the increase in cAMP and cGMP levels lead to the therapeutic effects of this compound?

A2: Elevated cAMP and cGMP levels promote smooth muscle relaxation by inhibiting myosin light-chain kinase, an enzyme essential for muscle contraction. [] This relaxation effect is particularly pronounced in vascular smooth muscle, leading to vasodilation. []

Q3: What are the downstream effects of this compound-induced vasodilation?

A3: Vasodilation caused by this compound results in increased blood flow and reduced vascular resistance. [, , ] This effect has therapeutic implications in conditions where improved blood flow is desired, such as cerebral vasospasm and erectile dysfunction. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H21NO4·HCl, and its molecular weight is 375.85 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, research has explored the ultraviolet (UV) absorption spectrum of this compound. [] It exhibits a maximum absorption wavelength around 240 nm, which is sensitive to pH changes. [] Additionally, studies using Terahertz time-domain spectroscopy (THz-TDS) have characterized its fingerprint spectra in the 0.2-2.6 THz range. []

Q6: How stable is this compound in solution?

A6: this compound exhibits limited stability in both aqueous and non-aqueous solutions, particularly when exposed to UV radiation. [, ]

Q7: What measures can be taken to improve the photostability of this compound solutions?

A7: The addition of UV absorbers, such as methyl 4-hydroxybenzoate, can enhance the photostability of this compound solutions. []

Q8: Are there any known incompatibilities of this compound with other substances?

A8: Yes, this compound is known to form precipitates when mixed with certain solutions. For instance, it can precipitate in the presence of human serum at concentrations of 0.3% or higher. []

Q9: Does this compound possess any catalytic properties?

A9: Based on the provided research, there is no evidence to suggest that this compound exhibits catalytic properties. Its primary mechanism of action revolves around phosphodiesterase inhibition rather than catalytic activity.

Q10: What formulation strategies can be employed to improve the stability, solubility, or bioavailability of this compound?

A10: Research highlights the use of various techniques for formulating this compound, including:

  • Microemulsions: Incorporating this compound into lecithin-based microemulsions can enhance its transdermal absorption and improve its delivery to target tissues. [, , ]
  • Transdermal patches: Developing transdermal patches using polymers like ethyl cellulose, PVP, PVA, Eudragit RL-100, and Eudragit RS-100 can provide sustained release and improve patient compliance. [, ]
  • Osmotic-driven release systems: Encapsulating this compound in biodegradable elastomeric matrices, such as poly(decane-co-tricarballylate), offers controlled and sustained drug release through osmotic pressure gradients. [, ]

Q11: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A11: Research highlights the use of various models to evaluate this compound's therapeutic potential:

  • Animal Models: Pig models have been employed to study the percutaneous absorption of this compound following topical application. [] Studies utilizing rat models have investigated the drug's effect on flap survival by assessing blood flow and microvessel density. []
  • Clinical Studies: Clinical trials have investigated the efficacy of this compound in treating conditions like erectile dysfunction, often utilizing color flow Doppler measurements to evaluate its impact on penile blood flow. []
  • Hypotension: this compound's vasodilatory effects can lead to a decrease in blood pressure. [, , ]
  • Cardiac Effects: Although this compound can increase coronary blood flow, some studies suggest potential negative impacts on myocardial oxygen balance, particularly at high doses. []
  • Priapism: In the context of treating erectile dysfunction, prolonged erection (priapism) is a serious potential side effect of intracavernous papaverine injection. []

Q12: What drug delivery strategies have been explored to enhance the targeting and efficacy of this compound?

A12: Research highlights efforts to improve this compound delivery, including:

  • Nano-transferosomes: Formulating this compound into nano-transferosomes shows promise for topical delivery, potentially offering a less invasive alternative to penile injections for treating erectile dysfunction. []
  • Coating of Ureteral Stents: Incorporating this compound into biodegradable polymer coatings on ureteral stents can enhance their functional properties and potentially reduce complications. []

Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A13: Researchers utilize various analytical methods to study this compound, including:

  • Ultraviolet (UV) Spectrophotometry: This technique measures the absorbance of UV light by this compound at specific wavelengths, enabling its quantification in various matrices. [, , , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile method for separating, identifying, and quantifying this compound and its related substances in pharmaceutical preparations. [, , , , , , ]
  • Gas Chromatography (GC): GC coupled with flame ionization detection has been employed to determine this compound in complex mixtures. []

Q14: How does the dissolution rate of this compound influence its bioavailability and efficacy?

A15: Dissolution studies using various pharmacopoeial apparatuses demonstrate that the dissolution rate of this compound tablets can vary depending on factors such as the type of apparatus used and the formulation excipients. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.